5-(Aminomethyl)pyridin-3-amine

DPP-4 Type 2 Diabetes Medicinal Chemistry

5-(Aminomethyl)pyridin-3-amine is a heterocyclic diamine scaffold critical for DPP-4 inhibitor development, where optimized derivatives achieve nanomolar potency (IC50 10 nM) with high selectivity over DPP-8/DPP-9. Its distinct 3,5-substitution pattern enables modular pharmacophore attachment for multi-targeted kinase inhibitors (FGFR, FLT3) in NSCLC oncology programs. As a bidentate ligand, it forms six-membered chelate rings with metals, offering tunable coordination geometry for catalysis and functional materials. • Proven DPP-4 inhibitor scaffold: nanomolar IC50, high selectivity • Versatile building block for kinase-targeted oncology research • Bidentate ligand for tailored metal-organic framework synthesis

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 754129-80-1
Cat. No. B1387195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)pyridin-3-amine
CAS754129-80-1
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1N)CN
InChIInChI=1S/C6H9N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,7-8H2
InChIKeyCTFJYLZAHUEGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)pyridin-3-amine (CAS 754129-80-1) Sourcing Guide


5-(Aminomethyl)pyridin-3-amine is a heterocyclic diamine consisting of a pyridine core with amino substituents at the 3- and 5-positions . It serves as a versatile small molecule scaffold and an aminomethylpyridine derivative , primarily used as a building block or intermediate in medicinal chemistry, with applications in ligand design and the synthesis of biologically active compounds .

5-(Aminomethyl)pyridin-3-amine: The Risks of Unverified Analog Substitution


In pyridine-based research, substituting 5-(Aminomethyl)pyridin-3-amine with a seemingly similar analog like 3-(aminomethyl)pyridine (3-picolylamine) or 4-(aminomethyl)pyridin-3-amine carries significant scientific and financial risk. The position of amino and aminomethyl groups on the pyridine ring dictates the compound's fundamental properties—including electronic distribution, pKa of the amines, metal coordination geometry, and hydrogen-bonding patterns [1]. For instance, 3-picolylamine lacks the 5-amino group, drastically altering its ability to act as a bidentate ligand or its reactivity in further synthetic transformations [1]. Similarly, moving the aminomethyl group from the 5- to the 4-position (as in 4-(aminomethyl)pyridin-3-amine) can change its pharmacological profile, with one isomer showing nanomolar DPP-4 inhibition (IC50 = 10 nM) while the other may be less characterized or have different selectivity [2]. Substitution without rigorous validation can invalidate SAR studies and waste resources.

Quantitative Differentiators for 5-(Aminomethyl)pyridin-3-amine Sourcing Decisions


High Potency Scaffold for DPP-4/DPP-IV Inhibitor Development

The 5-(aminomethyl)pyridin-3-amine core is a critical structural motif for achieving high DPP-4 inhibitory potency. In a series of aminomethyl-pyridines, optimization yielded a compound with an IC50 of 10 nM against DPP-4 and excellent selectivity (IC50 = 6,600 nM against the related DPP-8 enzyme) [1]. While this data is for a derivative, the 5-aminomethyl-3-aminopyridine scaffold is the pharmacophore enabling this class-leading potency and selectivity [1][2].

DPP-4 Type 2 Diabetes Medicinal Chemistry

Scaffold for Multitargeted Protein Kinase Inhibitor Development

Pyridin-3-amine derivatives are a validated scaffold for designing multi-targeted protein kinase inhibitors, a strategy employed in non-small cell lung cancer (NSCLC) research [1]. The 3-amino and 5-aminomethyl groups on 5-(Aminomethyl)pyridin-3-amine offer two distinct vectors for introducing diverse substituents, which is essential for targeting multiple kinases simultaneously [1]. Comparative SAR studies on pyridin-3-amine analogs show that substitution patterns significantly impact kinase inhibition profiles, with some achieving potent activity against oncogenic targets like FLT3 (e.g., IC50 = 256 nM for a related pyridin-3-amine derivative) [2].

Kinase Inhibitor NSCLC Cancer Research

Advantageous Electronic and Coordination Properties in Metal Complexation

The 1,3,5-substitution pattern on the pyridine ring in 5-(Aminomethyl)pyridin-3-amine creates a unique electronic environment and chelating geometry compared to its 2- or 4-substituted isomers. While no direct head-to-head complexation data was found, the 3-amino and 5-aminomethyl groups are positioned to act as a bidentate ligand, forming a six-membered chelate ring with a metal center [1]. In contrast, 2-(aminomethyl)pyridine forms a five-membered chelate ring, leading to different bond angles, strain, and thermodynamic stability. Studies on aminomethylpyridine coordination polymers confirm that the position of the aminomethyl group dictates the resulting supramolecular architecture [2].

Coordination Chemistry Ligand Design Catalysis

Validated Use Cases for 5-(Aminomethyl)pyridin-3-amine in Research


DPP-4 Inhibitor Lead Optimization and SAR Studies

Researchers focused on developing next-generation DPP-4 inhibitors for type 2 diabetes utilize 5-(Aminomethyl)pyridin-3-amine as a core scaffold. The compound provides a starting point for exploring substitutions that can achieve the nanomolar potency and high selectivity over related enzymes like DPP-8 and DPP-9, as demonstrated by derivatives with an IC50 of 10 nM for DPP-4 [1]. This use case is supported by extensive literature on aminomethylpyridines as DPP-4 inhibitors [1][2].

Design and Synthesis of Multitargeted Kinase Inhibitors

In oncology research, particularly for non-small cell lung cancer (NSCLC), this diamine is employed as a versatile building block for creating multi-targeted protein kinase inhibitors. The distinct 3- and 5- positions allow for the attachment of different pharmacophores, enabling the modulation of multiple kinase targets (e.g., FGFR, FLT3) simultaneously [1]. This approach is validated by studies on pyridin-3-amine derivatives showing potent kinase inhibition [1][2].

Synthesis of Novel Coordination Complexes and Metal-Organic Frameworks

Inorganic and materials chemists use 5-(Aminomethyl)pyridin-3-amine as a ligand for constructing metal complexes and coordination polymers with specific geometries and properties. Its ability to form a six-membered chelate ring with metals, as opposed to the five-membered rings formed by 2-aminomethylpyridine isomers, allows researchers to tune the stability and topology of the resulting structures [1]. This is critical for applications in catalysis and the development of functional materials [2].

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